molecular formula C17H14N4O4S B2993034 2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391862-58-1

2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2993034
CAS No.: 391862-58-1
M. Wt: 370.38
InChI Key: CJOFHWHUZUTGPO-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
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Biological Activity

The compound 2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C18H15N3O4C_{18}H_{15}N_{3}O_{4} with a molecular weight of 337.3 g/mol. Its structure features a thiadiazole ring , which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC18H15N3O4
Molecular Weight337.3 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to This compound have shown promising results in inhibiting the growth of various cancer cell lines.

  • Cytotoxicity Studies : The cytotoxic effects were evaluated using the MTT assay on breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The compound exhibited an IC50 value indicating significant growth inhibition:
    • MCF-7 cells: IC50 = 0.28 µg/mL
    • HepG2 cells: IC50 = 9.6 µM .

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against several bacterial strains:

  • Gram-positive Bacteria : Exhibited significant activity against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative Bacteria : Showed effectiveness against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal Strains : Demonstrated antifungal activity against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard treatments like fluconazole .

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

  • Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at specific phases (e.g., G2/M phase) .
  • Inhibition of Key Enzymes : Some derivatives act as inhibitors of enzymes involved in tumor progression and inflammation .

Study 1: Anticancer Efficacy

A study investigated a series of thiadiazole derivatives including the target compound for their anticancer efficacy. The results indicated that modifications in substituents significantly affected cytotoxicity profiles, with certain derivatives displaying enhanced activity against MCF-7 cells due to increased lipophilicity .

Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of various thiadiazole derivatives. The findings revealed that compounds with halogenated phenyl groups exhibited increased antibacterial activity against Gram-positive bacteria while oxygenated substituents improved antifungal efficacy .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-25-14-7-5-11(6-8-14)9-15(22)18-17-20-19-16(26-17)12-3-2-4-13(10-12)21(23)24/h2-8,10H,9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFHWHUZUTGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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